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molecular formula C12H8ClFO2 B8454970 1-[5-(4-Fluorophenyl)-2-furanyl]-2-chloroethanone

1-[5-(4-Fluorophenyl)-2-furanyl]-2-chloroethanone

Cat. No. B8454970
M. Wt: 238.64 g/mol
InChI Key: VFKZRDFOTJFFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05679678

Procedure details

1.60 g (21.98 mmol) of n-butyllithium (2.5N in n-hexane) are added dropwise to 4.44 g (27.41 mmol) of 2-(4-fluorophenyl)furan in 40 ml of absolute tetrahydrofuran at -75° C. After stirring for 45 min, 5.21 g (42.86 mmol) of 2-chloro-N,N-dimethylacetamide in 20 ml of absolute tetrahydrofuran are added at -75° C. After 60 min, the mixture is poured into 200 ml of ice-water, neutralized at 0° C. with 2N hydrochloric acid and extracted 6× with 60 ml of ethyl acetate each time, the combined organic phases are washed 2× with 20 ml of water each time, dried over sodium sulphate and filtered, and the solvent is stripped off. The product is purified by column chromatography (280 g of silica gel 60; solvent: PE/EA 20:1), recrystallized from ethanol and digested with diisopropyl ether.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.[F:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[O:14][CH:15]=[CH:16][CH:17]=2)=[CH:9][CH:8]=1.[Cl:18][CH2:19][C:20](N(C)C)=[O:21].Cl>O1CCCC1>[F:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[O:14][C:15]([C:20](=[O:21])[CH2:19][Cl:18])=[CH:16][CH:17]=2)=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.44 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1OC=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.21 g
Type
reactant
Smiles
ClCC(=O)N(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 60 min
Duration
60 min
EXTRACTION
Type
EXTRACTION
Details
extracted 6× with 60 ml of ethyl acetate each time
WASH
Type
WASH
Details
the combined organic phases are washed 2× with 20 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product is purified by column chromatography (280 g of silica gel 60; solvent: PE/EA 20:1)
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
Smiles
FC1=CC=C(C=C1)C1=CC=C(O1)C(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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